![molecular formula C8H7FN2O B1291534 6-fluoro-1-metil-1H-benzo[d]imidazol-2(3H)-ona CAS No. 348133-45-9](/img/structure/B1291534.png)
6-fluoro-1-metil-1H-benzo[d]imidazol-2(3H)-ona
Descripción general
Descripción
6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives have shown significant antimicrobial properties. A study synthesized several fluoro-benzimidazole derivatives, including this compound, which were tested against various pathogenic microorganisms. The results indicated that these compounds exhibited potent antimicrobial effects, especially against resistant strains. The mechanism of action is believed to involve hydrogen bonding with biological enzymes and receptors, facilitating π-π and hydrophobic interactions that enhance their efficacy against pathogens .
Inhibition of Protein Kinases
The compound is also being investigated for its potential as a selective inhibitor of casein kinase 1 (CK1) isoforms. CK1 has been implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that inhibitors with low nanomolar IC50 values can be developed from benzimidazole derivatives, making them promising candidates for therapeutic applications in treating CK1-related diseases .
Fluorescent Probes
Anti-Counterfeiting Applications
Recent innovations have led to the development of fluorescent imidazole derivatives based on the benzimidazole structure for use in anti-counterfeiting technologies. These compounds exhibit aggregation-induced emission (AIE) properties, making them suitable for sensor applications that detect sweat pores or other biological markers. This application highlights the versatility of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one in creating sensitive detection systems .
Material Science
Building Blocks for Organic Synthesis
In organic synthesis, 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one serves as a versatile building block for constructing various biologically active compounds. Its structural features allow it to participate in reactions that yield complex molecules with potential pharmaceutical applications. The compound's ability to form stable intermediates makes it valuable in developing new therapeutic agents .
Data Summary
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized multiple fluoro-benzimidazole derivatives, including 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, which were subjected to antimicrobial testing against a panel of resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth, underscoring the compound's potential as an effective antimicrobial agent.
Case Study 2: CK1 Inhibition
Research focusing on CK1 inhibitors highlighted the promising role of benzimidazole derivatives in inhibiting CK1δ specifically. The study reported IC50 values below 0.05 μM for certain derivatives, indicating strong potential for therapeutic applications in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoroaniline, which serves as the starting material.
Cyclization: The 2-fluoroaniline undergoes cyclization with formic acid and formaldehyde to form 6-fluoro-1H-benzo[d]imidazole.
Methylation: The final step involves the methylation of the 6-fluoro-1H-benzo[d]imidazole using methyl iodide in the presence of a base such as potassium carbonate to yield 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Industrial Production Methods: Industrial production of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one: The chlorine atom can impart different electronic and steric effects compared to fluorine.
6-Fluoro-1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl group, which can affect its overall properties.
Uniqueness: 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the combined presence of both a fluorine atom and a methyl group, which can synergistically influence its chemical and biological properties, making it a valuable compound for various research applications.
Actividad Biológica
6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 150.153 g/mol
- CAS Number : 1187385-86-9
The biological activity of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound has demonstrated inhibitory effects on several tyrosine kinases, including EGFR and HER2, which are critical for tumor growth and metastasis.
- Induction of Apoptosis : It promotes apoptosis by upregulating caspase-3 and Bax while downregulating Bcl-2, leading to increased cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing .
Efficacy Against Cancer
A series of studies have evaluated the cytotoxic effects of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (Liver Cancer) | 10.21 | Induces apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 7.82 | Inhibits EGFR signaling |
HCT116 (Colon Cancer) | 15.00 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent anti-cancer properties comparable to established chemotherapeutics .
Antibacterial Activity
Recent research has also explored the antibacterial properties of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one against Pseudomonas aeruginosa. The compound was found to enhance the efficacy of conventional antibiotics by disrupting biofilm formation, a critical factor in bacterial resistance .
Case Studies
- Liver Cancer Treatment : A study conducted on HepG2 cells demonstrated that treatment with 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one led to significant reductions in cell viability, with an IC50 value indicating strong cytotoxicity. The study highlighted its potential as a lead candidate for further development as an anti-cancer agent .
- Combination Therapy for Infections : In a model involving Pseudomonas aeruginosa, this compound was tested alongside ciprofloxacin. Results showed enhanced activity against biofilms, suggesting its utility as an adjuvant therapy in antibiotic-resistant infections .
Propiedades
IUPAC Name |
5-fluoro-3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVUHCAHXNGVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348133-45-9 | |
Record name | 6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.